molecular formula C16H15ClN2O3S B300400 N-(2-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

N-(2-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B300400
M. Wt: 350.8 g/mol
InChI Key: IOKWSAANWULHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase, which is a protein that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential applications in cancer treatment and as a tool for understanding the mechanisms of cell division.

Mechanism of Action

MLN8054 works by inhibiting the activity of Aurora A kinase, which is a protein that plays a crucial role in cell division. Aurora A kinase is involved in the regulation of spindle formation and chromosome segregation during mitosis. Inhibition of Aurora A kinase by MLN8054 leads to defects in spindle formation and chromosome segregation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN8054 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. MLN8054 has also been shown to have anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of MLN8054 is its specificity for Aurora A kinase, which makes it a useful tool for studying the role of Aurora A kinase in cell division. However, MLN8054 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on MLN8054. One area of research could focus on the development of more potent and selective Aurora A kinase inhibitors based on the structure of MLN8054. Another area of research could focus on the use of MLN8054 in combination with other cancer treatments to enhance their efficacy. Finally, research could focus on the development of new cancer therapies based on the inhibition of Aurora A kinase.

Synthesis Methods

The synthesis of MLN8054 involves several steps, including the reaction of 2-chloroaniline with 2-bromo-5-nitrobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The resulting compound is then reacted with methylsulfonyl chloride to form N-(2-chlorophenyl)-5-nitro-1-methylsulfonylbenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of MLN8054.

Scientific Research Applications

MLN8054 has been extensively studied for its potential applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

Product Name

N-(2-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H15ClN2O3S/c1-23(21,22)19-9-8-11-10-12(6-7-15(11)19)16(20)18-14-5-3-2-4-13(14)17/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

IOKWSAANWULHBO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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